2-azetidin-3-yl-1H-benzimidazole dihydrochloride
Overview
Description
2-Azetidin-3-yl-1H-benzimidazole dihydrochloride is a heterocyclic compound with a unique structure that combines an azetidine ring and a benzimidazole moiety. This compound is known for its high purity and molecular weight of 246.13 g/mol
Mechanism of Action
are a class of heterocyclic aromatic organic compounds. This class of compounds has been found to possess a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole ring system is an integral part of the structure of vitamin B12, and modifications in the position 2 and 5 of the molecule have provided a number of active drugs .
Biochemical Analysis
Biochemical Properties
2-azetidin-3-yl-1H-benzimidazole dihydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes such as factor Xa (FXa) suppressors and poly (ADP-ribose) polymerase (PARP) inhibitors . These interactions are crucial as they influence the biochemical pathways and reactions within the cell, potentially leading to therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of human cytomegalovirus (HCMV) inhibitors and HIV reverse transcriptase inhibitors . These effects highlight the compound’s potential in antiviral and anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting enzymes like factor Xa and PARP . These interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under normal storage conditions, ensuring consistent results in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azetidin-3-yl-1H-benzimidazole dihydrochloride typically involves the condensation of azetidine derivatives with benzimidazole precursors. One common method includes the reaction of 2-azetidinone with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Azetidin-3-yl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the azetidine or benzimidazole rings.
Scientific Research Applications
2-Azetidin-3-yl-1H-benzimidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)-1H-imidazole dihydrochloride: Similar structure but with an imidazole ring instead of benzimidazole.
1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride: Contains a pyrazole ring instead of benzimidazole.
Uniqueness
2-Azetidin-3-yl-1H-benzimidazole dihydrochloride stands out due to its unique combination of the azetidine and benzimidazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar compounds in terms of reactivity and biological activity.
Properties
IUPAC Name |
2-(azetidin-3-yl)-1H-benzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2,(H,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLSZBJNZMJJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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